molecular formula C19H18N4O2 B11311550 N-{4-[4-(1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl]phenyl}acetamide

N-{4-[4-(1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl]phenyl}acetamide

Cat. No.: B11311550
M. Wt: 334.4 g/mol
InChI Key: ZNTMMTOKQFXKIT-UHFFFAOYSA-N
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Description

N-{4-[4-(1H-1,3-BENZODIAZOL-2-YL)-2-OXOPYRROLIDIN-1-YL]PHENYL}ACETAMIDE is a complex organic compound that features a benzodiazole moiety linked to a pyrrolidinone ring through a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(1H-1,3-BENZODIAZOL-2-YL)-2-OXOPYRROLIDIN-1-YL]PHENYL}ACETAMIDE typically involves the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Synthesis of the Pyrrolidinone Ring: This involves the reaction of an appropriate amine with a diketone or ketoester.

    Coupling Reaction: The benzodiazole and pyrrolidinone intermediates are coupled using a phenyl linker, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(1H-1,3-BENZODIAZOL-2-YL)-2-OXOPYRROLIDIN-1-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced amide or alcohol derivatives.

    Substitution: Substituted benzodiazole or pyrrolidinone derivatives.

Scientific Research Applications

N-{4-[4-(1H-1,3-BENZODIAZOL-2-YL)-2-OXOPYRROLIDIN-1-YL]PHENYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.

    Biological Studies: Used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[4-(1H-1,3-BENZODIAZOL-2-YL)-2-OXOPYRROLIDIN-1-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[4-(1H-1,3-BENZOTHIAZOL-2-YL)-2-OXOPYRROLIDIN-1-YL]PHENYL}ACETAMIDE: Similar structure but with a benzothiazole moiety.

    N-{4-[4-(1H-1,3-BENZOIMIDAZOL-2-YL)-2-OXOPYRROLIDIN-1-YL]PHENYL}ACETAMIDE: Contains a benzoimidazole moiety instead of benzodiazole.

Uniqueness

N-{4-[4-(1H-1,3-BENZODIAZOL-2-YL)-2-OXOPYRROLIDIN-1-YL]PHENYL}ACETAMIDE is unique due to its specific combination of benzodiazole and pyrrolidinone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C19H18N4O2/c1-12(24)20-14-6-8-15(9-7-14)23-11-13(10-18(23)25)19-21-16-4-2-3-5-17(16)22-19/h2-9,13H,10-11H2,1H3,(H,20,24)(H,21,22)

InChI Key

ZNTMMTOKQFXKIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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